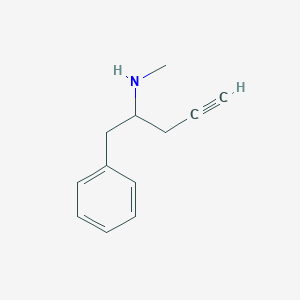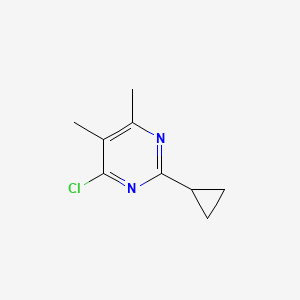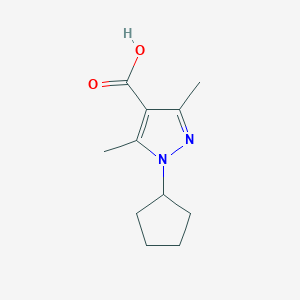
1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine
Descripción general
Descripción
“1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H17N5. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine” can be represented by the InChI code: 1S/C9H17N5/c1-7-8(10)9(13(2)12-7)14-5-3-11-4-6-14/h11H,3-6,10H2,1-2H3 .Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
The compound has been identified as a strategic component for the development of fluorescent probes. These probes are crucial for studying the dynamics of intracellular processes and can be used in bioimaging applications. The tunable photophysical properties of the compound, such as absorption and emission behaviors, make it a valuable tool for visualizing and tracking biological interactions within living cells .
Chemosensors
Due to the presence of heteroatoms like nitrogen, this compound can act as a potential chelating agent for ions. This property is particularly useful in the design of chemosensors, which are devices that can detect and quantify chemical substances, providing valuable insights into chemical and environmental monitoring .
Organic Light-Emitting Devices (OLEDs)
The compound’s solid-state emission intensities suggest its potential application in the field of OLEDs. OLEDs are used in display and lighting technologies, and the ability to design solid-state emitters with proper structural selection could lead to advancements in the efficiency and quality of OLEDs .
Fluorogenic Heterocyclic Compounds
As part of a family of fluorogenic heterocyclic compounds, this compound offers advantages over hydrocarbon-based fluorophores. These include synthetic access methodologies that allow structural diversity and better solubility in green solvents, which are essential for the development of new materials science applications .
Optical Applications
The compound’s electron-donating groups at specific positions improve both absorption and emission intensities, making it suitable for various optical applications. This includes the development of new materials with desired photophysical properties for use in technologies such as lasers, sensors, and optical data storage .
Synthetic Methodology
The compound’s simpler and greener synthetic methodology compared to other fluorophores like BODIPYs indicates its potential for sustainable chemistry practices. This aspect is crucial for the pharmaceutical industry and other fields where eco-friendly synthesis is becoming increasingly important .
Stability and Comparison with Commercial Probes
The stability and properties of this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G. This makes it a competitive alternative for applications that require stable and reliable fluorescent molecules .
Propiedades
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-7-8(10)9(13(2)12-7)14-5-3-11-4-6-14/h11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWZYGOUZPNTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)








![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)